3-Dehydroquinate

Beschreibung

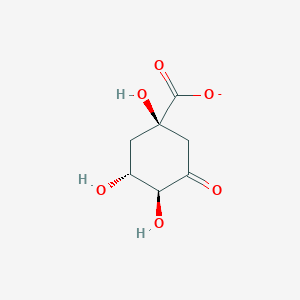

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H9O6- |

|---|---|

Molekulargewicht |

189.14 g/mol |

IUPAC-Name |

(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/p-1/t3-,5+,7-/m1/s1 |

InChI-Schlüssel |

WVMWZWGZRAXUBK-SYTVJDICSA-M |

SMILES |

C1C(C(C(=O)CC1(C(=O)[O-])O)O)O |

Isomerische SMILES |

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)[O-])O)O)O |

Kanonische SMILES |

C1C(C(C(=O)CC1(C(=O)[O-])O)O)O |

Synonyme |

3-dehydroquinate 3-dehydroquinic acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Dehydroquinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-dehydroquinate (DHQ), a pivotal intermediate in the shikimate pathway. The guide details its chemical structure, stereochemistry, physicochemical properties, and its central role in the biosynthesis of aromatic amino acids in microorganisms and plants. The absence of this pathway in mammals makes its components, including this compound, attractive targets for the development of novel antimicrobial agents and herbicides.

Chemical Structure and Stereochemistry

3-Dehydroquinic acid is the first carbocyclic intermediate in the shikimate pathway.[1] Its structure is derived from quinic acid, with the hydroxyl group at the C-3 position oxidized to a ketone.[1][2] This keto group is a critical feature for its subsequent enzymatic conversion.

The biologically active isomer of 3-dehydroquinic acid possesses a specific stereochemistry, which is crucial for its recognition and processing by the enzymes of the shikimate pathway.[2]

Table 1: Chemical Identifiers for 3-Dehydroquinic Acid

| Identifier | Value | Source(s) |

| IUPAC Name | (1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid | [3] |

| Molecular Formula | C₇H₁₀O₆ | [4] |

| SMILES | C1--INVALID-LINK--C[C@]1(C(=O)O)O)O">C@HO | [3] |

| InChI | InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1 | [3] |

| InChIKey | WVMWZWGZRAXUBK-SYTVJDICSA-N | [3] |

Physicochemical Properties

3-Dehydroquinic acid is a white to off-white crystalline solid that is soluble in water, a characteristic owing to its multiple polar functional groups, including hydroxyl and carboxylic acid moieties.[2]

Table 2: Physicochemical Properties of 3-Dehydroquinic Acid

| Property | Value | Source(s) |

| Molecular Weight | 190.15 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water | [2] |

| Predicted pKa (Strongest Acidic) | 3.3 | [2] |

| Melting Point | Not experimentally available | |

| Optical Activity ([α]/D) | -48.0±4.0°, c = 1.5 in H₂O (for potassium salt) | [5] |

Role in the Shikimate Pathway

This compound is a key intermediate in the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[2][4] This pathway is absent in mammals, making it a prime target for the development of selective therapeutic agents.

The formation of this compound is the second step in the shikimate pathway, where it is synthesized from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) by the enzyme This compound synthase (DHQS) . Subsequently, this compound is dehydrated by This compound dehydratase (DHQD) to yield 3-dehydroshikimate, introducing the first double bond into the cyclic structure.[2]

Experimental Protocols

Enzymatic Synthesis of 3-Dehydroquinic Acid

The laboratory-scale production of 3-dehydroquinic acid is most commonly achieved through enzymatic synthesis utilizing this compound synthase (DHQS).

Materials:

-

Purified this compound synthase (DHQS)

-

3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

Divalent cation solution (e.g., CoCl₂)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DAHP, NAD⁺, and the divalent cation.

-

Initiate the reaction by the addition of purified DHQS.

-

Incubate the mixture at the optimal temperature for the specific DHQS used (e.g., 37°C for E. coli DHQS).

-

Monitor the reaction progress by analyzing aliquots at various time points for the formation of DHQ using a coupled enzyme assay with this compound dehydratase or by HPLC.

-

Terminate the reaction, typically by heat inactivation of the enzyme or by acidification.

-

Purify the synthesized 3-dehydroquinic acid from the reaction mixture.

Purification of 3-Dehydroquinic Acid

Due to its polar nature, 3-dehydroquinic acid can be purified from the enzymatic synthesis reaction mixture using ion-exchange chromatography.

Materials:

-

Enzymatic reaction mixture containing 3-dehydroquinic acid

-

Anion exchange chromatography column (e.g., DEAE-Sepharose)

-

Low-salt equilibration buffer (e.g., 10 mM Tris-HCl, pH 8.0)

-

High-salt elution buffer (e.g., 10 mM Tris-HCl, pH 8.0, containing 1 M NaCl)

Procedure:

-

Remove the enzyme from the reaction mixture, for instance, by ultrafiltration.

-

Equilibrate the anion exchange column with the low-salt buffer.

-

Load the enzyme-free reaction mixture onto the column.

-

Wash the column with the low-salt buffer to remove any unbound impurities.

-

Elute the bound 3-dehydroquinic acid using a linear gradient of the high-salt buffer.

-

Collect fractions and analyze for the presence of 3-dehydroquinic acid.

-

Pool the fractions containing the purified product.

Spectroscopic Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methine and methylene (B1212753) protons on the cyclohexane (B81311) ring. The specific chemical shifts and coupling constants would be dependent on the solvent and pH.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the ketone, the carboxyl carbon, and the carbons bearing hydroxyl groups.

General Protocol for NMR Analysis:

-

A purified sample of 3-dehydroquinic acid is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

The spectrum is acquired on a high-field NMR spectrometer.

-

Data processing, including Fourier transformation and phase correction, is performed to obtain the final spectrum.

4.3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong, broad absorption bands corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups, a sharp, strong absorption for the C=O stretching of the ketone, and another strong absorption for the C=O stretching of the carboxylic acid.

General Protocol for IR Analysis:

-

A small amount of the solid, purified 3-dehydroquinic acid is mixed with KBr powder and pressed into a pellet.

-

Alternatively, a thin film can be prepared if the sample is in a suitable solvent.

-

The spectrum is recorded using an FT-IR spectrometer.

Conclusion

This compound is a fundamentally important molecule in the biochemistry of a vast array of organisms. Its unique chemical structure and stereochemistry are central to its role as a key intermediate in the shikimate pathway. The detailed understanding of its properties and the enzymes that metabolize it are crucial for the ongoing development of new therapeutic agents and herbicides that target this essential metabolic route. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in this critical area of drug discovery and development.

References

3-Dehydroquinate biosynthesis in the shikimate pathway

An In-depth Technical Guide to 3-Dehydroquinate Biosynthesis in the Shikimate Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The shikimate pathway is a crucial seven-step metabolic route found in bacteria, archaea, fungi, algae, and plants, but notably absent in mammals.[1][2] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital aromatic compounds.[3][4] Its absence in animals makes the enzymes of this pathway prime targets for the development of non-toxic antimicrobial agents, anti-parasitic drugs, and herbicides.[5][6]

This guide focuses on the second committed step of the shikimate pathway: the biosynthesis of this compound (DHQ) from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). This reaction is catalyzed by the enzyme this compound synthase (DHQS), a catalytic marvel that performs a complex series of chemical transformations within a single active site.[7][8]

Enzymology of this compound Synthase (DHQS)

This compound synthase (EC 4.2.3.4) is a metalloenzyme that catalyzes the conversion of the seven-carbon sugar DAHP into the carbocyclic compound DHQ.[9] The reaction is a complex, multi-step process that requires the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor and a divalent cation, typically cobalt (Co²⁺) or zinc (Zn²⁺), for activity.[5][10]

The catalytic mechanism involves five distinct chemical reactions:

-

Alcohol Oxidation: The C5 hydroxyl group of DAHP is oxidized by NAD⁺.

-

Phosphate (B84403) β-elimination: An inorganic phosphate is eliminated from the molecule.

-

Carbonyl Reduction: The C5 carbonyl is reduced by the newly formed NADH.

-

Ring Opening: The sugar ring is opened.

-

Intramolecular Aldol Condensation: The molecule cyclizes to form the final product, this compound.[5][8]

This intricate sequence of events occurring within one active site makes DHQS a subject of significant biochemical interest.[7]

Regulation of the Shikimate Pathway

The overall flux through the shikimate pathway is primarily regulated at its first step, the synthesis of DAHP, which is catalyzed by DAHP synthase.[10] This initial enzyme is often subject to feedback inhibition by the final products of the pathway, the aromatic amino acids.[10] This ensures that the cell does not overproduce these essential compounds. While DHQS activity is intrinsically linked to the availability of its substrate, DAHP, direct allosteric regulation of DHQS by downstream products is not the primary control mechanism.[10][11]

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alderbioinsights.co.uk [alderbioinsights.co.uk]

- 5. This compound synthase - Wikipedia [en.wikipedia.org]

- 6. What are this compound synthase inhibitors and how do they work? [synapse.patsnap.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Biophysical and kinetic analysis of wild-type and site-directed mutants of the isolated and native dehydroquinate synthase domain of the AROM protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Keystone of Aromaticity: A Technical Guide to the Role of 3-Dehydroquinate in Aromatic Amino Acid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth examination of 3-dehydroquinate's pivotal role in the shikimate pathway, the metabolic route for the biosynthesis of aromatic amino acids. It details the enzymology, kinetics, and regulation of the enzymes that produce and consume this critical intermediate, offering insights for research and therapeutic development.

Introduction: The Shikimate Pathway and the Centrality of this compound

The shikimate pathway is an essential metabolic route in bacteria, archaea, fungi, algae, and plants, responsible for the de novo biosynthesis of the aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan.[1][2] These amino acids are not only fundamental building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites, including vitamins, hormones, and lignins.[3][4] Crucially, this pathway is absent in mammals, making its enzymes highly attractive targets for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[5]

At the heart of this seven-step pathway lies this compound (DHQ), the first carbocyclic intermediate.[6] Its formation and subsequent dehydration are critical control points that channel carbon from central metabolism into the aromatic downstream products. This guide focuses on the two key enzymes that mediate the lifecycle of this compound: This compound synthase (DHQS) and This compound dehydratase (DHQD) .

Enzymology of this compound Metabolism

The synthesis and conversion of this compound are catalyzed by two distinct enzymes with unique mechanisms.

This compound Synthase (DHQS)

This compound synthase (EC 4.2.3.4) catalyzes the second step of the shikimate pathway, a complex intramolecular cyclization of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) to form this compound, with the elimination of inorganic phosphate (B84403).[5][7] This monomeric enzyme requires NAD+ and a divalent cation, typically cobalt (Co2+), for its catalytic activity.[5] The reaction mechanism is a remarkable multi-step process that includes an alcohol oxidation, phosphate β-elimination, carbonyl reduction, ring opening, and an intramolecular aldol (B89426) condensation, all within a single active site.[7][8]

This compound Dehydratase (DHQD)

This compound dehydratase (EC 4.2.1.10) carries out the third step in the pathway, catalyzing the dehydration of this compound to produce 3-dehydroshikimate.[9][10] This reaction introduces the first double bond of the aromatic ring.[10] Interestingly, two distinct, evolutionarily unrelated classes of DHQD exist, designated as Type I and Type II, which catalyze the same reaction through different mechanisms.[9][11]

-

Type I DHQD: Found in some bacteria, fungi, and plants, Type I enzymes catalyze a cis-dehydration via a covalent imine intermediate formed with a conserved lysine (B10760008) residue in the active site.[11][12]

-

Type II DHQD: Present in the quinate catabolic pathway of fungi and the shikimate pathway of most bacteria, Type II enzymes perform a trans-dehydration through an enolate intermediate.[13][14]

The existence of these two distinct types of DHQD offers opportunities for the development of selective inhibitors.[13]

Quantitative Data on Enzyme Kinetics

The catalytic efficiencies of DHQS and DHQD have been characterized in a variety of organisms. The following tables summarize key kinetic parameters.

This compound Synthase (DHQS) Kinetic Parameters

| Organism | Kcat (s⁻¹) | Reference |

| Pyrococcus furiosus | 3.0 | [15] |

Note: Further comprehensive kinetic data for DHQS from multiple organisms requires consolidation from various literature sources.

This compound Dehydratase (DHQD) Kinetic Parameters

Table 1: Kinetic Parameters of Type I this compound Dehydratase [16]

| Organism | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹) |

| Enterococcus faecalis | 65 | 110 | 1.69 |

Table 2: Kinetic Parameters of Type II this compound Dehydratase [16]

| Organism | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹) |

| Corynebacterium glutamicum |

Note: The table is populated with available data and highlights the need for further compilation of kinetic parameters from diverse organisms for a complete comparative analysis.

Regulation of the Shikimate Pathway

The flux through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic amino acids while conserving metabolic energy. The primary site of regulation is the first enzyme of the pathway, DAHP synthase, which is subject to feedback inhibition by the final aromatic amino acid products.[3][10][13] While direct allosteric regulation of DHQS and DHQD is not the primary control mechanism, their activity is intrinsically linked to the availability of their substrates, which is governed by the upstream regulatory control of DAHP synthase.[2][17] In microorganisms, this feedback inhibition is a well-established regulatory paradigm.[17] In plants, the regulation is more complex and appears to be controlled primarily at the level of gene expression.[2][17]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of DHQS and DHQD.

Recombinant Protein Expression and Purification

This protocol is adapted for the expression of His-tagged DHQS in Escherichia coli.[4][7]

-

Transformation and Culture Growth: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the DHQS gene. Inoculate a starter culture in Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction of Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. To enhance protein solubility, reduce the incubation temperature to 18-25°C and continue to incubate for 16-20 hours.[7]

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[7] Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).[9] Lyse the cells by sonication on ice.

-

Clarification: Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[7]

-

Affinity Chromatography: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified lysate onto the column. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM). Elute the His-tagged DHQS with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).[7]

-

Further Purification (Optional): For higher purity, the eluted protein can be subjected to size-exclusion chromatography.[4]

-

Purity Assessment: Analyze the purity of the protein fractions by SDS-PAGE.

The protocol for the expression and purification of DHQD is similar to that of DHQS, with specific modifications based on the properties of the target protein.[8][9][18]

-

Transformation, Culture, and Induction: Follow the same procedure as for DHQS, using an appropriate expression vector and E. coli strain.[18]

-

Cell Lysis and Clarification: The cell lysis and clarification steps are analogous to those for DHQS.[9]

-

Affinity Chromatography: Purify the His-tagged DHQD using a Ni-NTA affinity column as described for DHQS.[9]

-

Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[9]

Enzyme Activity Assays

This assay measures DHQS activity by coupling the formation of this compound to its subsequent dehydration by an excess of DHQD, monitoring the increase in absorbance at 234 nm due to the formation of 3-dehydroshikimate.[4][15]

-

Reaction Mixture:

-

50 mM HEPES buffer, pH 7.5[4]

-

NAD⁺

-

CoCl₂

-

Excess purified this compound dehydratase (DHQD)

-

3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) (substrate)

-

-

Procedure:

-

Prepare the reaction mixture in a quartz cuvette.

-

Initiate the reaction by adding a known amount of purified DHQS.

-

Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 12,000 M⁻¹cm⁻¹).[4]

-

This is the most direct method for measuring DHQD activity, which monitors the formation of 3-dehydroshikimate by the increase in absorbance at 234 nm.[19]

-

Reaction Mixture:

-

50 mM Tris-HCl, pH 8.0[19]

-

This compound (substrate)

-

-

Procedure:

-

Prepare the reaction mixture in a UV-transparent cuvette.

-

Equilibrate the mixture to the desired assay temperature.

-

Initiate the reaction by adding a known amount of purified DHQD.

-

Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes.

-

Calculate the initial velocity from the linear portion of the absorbance vs. time plot.[19]

-

This method is useful when interfering compounds absorb at 234 nm. The production of 3-dehydroshikimate by DHQD is coupled to its reduction to shikimate by an excess of shikimate dehydrogenase (SDH), which consumes NADPH. The decrease in absorbance at 340 nm is monitored.[16][19]

-

Reaction Mixture:

-

Procedure:

-

Prepare the reaction mixture in a cuvette.

-

Initiate the reaction by adding a known amount of purified DHQD.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH consumption using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹).[16]

-

Protein Crystallization

This protocol is a general guideline for the crystallization of DHQD using the sitting drop vapor diffusion method.[8][20]

-

Protein Preparation: Concentrate the purified DHQD to a high concentration (e.g., 7.5-40 mg/mL) in a suitable buffer (e.g., 40 mM Tris-HCl, pH 8.0).[8][20]

-

Crystallization Screening: Use sparse-matrix screening kits to identify initial crystallization conditions.

-

Sitting Drop Vapor Diffusion: Mix 1.0 µL of the protein solution with 1.0 µL of the reservoir solution in a sitting drop well and equilibrate against 50 µL of the reservoir solution.[8]

-

Crystal Optimization: Optimize the initial hits by varying the precipitant concentration, pH, and temperature.

-

Cryoprotection and Data Collection: Before X-ray diffraction data collection, transfer the crystal to a cryoprotectant solution (e.g., reservoir solution containing 20-30% glycerol) and flash-cool it in liquid nitrogen.[8]

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core reactions involving this compound and the overall flow of the shikimate pathway.

Caption: Core reactions involving this compound in the shikimate pathway.

Caption: Feedback regulation of the shikimate pathway by aromatic amino acids.

Experimental Workflows

The following diagrams illustrate the general workflows for protein purification and enzyme activity assays.

Caption: General workflow for recombinant protein expression and purification.

Caption: General workflow for a spectrophotometric enzyme activity assay.

Conclusion and Future Directions

This compound stands as a critical metabolic node in the biosynthesis of aromatic compounds. The enzymes responsible for its formation and conversion, DHQS and DHQD, are validated targets for the development of novel therapeutics due to their absence in mammals. A thorough understanding of their structure, function, kinetics, and regulation is paramount for the rational design of potent and specific inhibitors. Future research will likely focus on high-throughput screening for novel inhibitors, detailed structural analysis of enzyme-inhibitor complexes, and the elucidation of the more complex regulatory networks in plants. This foundational knowledge will continue to drive innovation in drug discovery and metabolic engineering.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. bioone.org [bioone.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound synthase - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Functional Analysis of this compound Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Structural and Biochemical Analysis of this compound Dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound dehydratase - Wikipedia [en.wikipedia.org]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. annualreviews.org [annualreviews.org]

- 18. jmb.or.kr [jmb.or.kr]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

3-Dehydroquinate synthase mechanism of action

An In-depth Technical Guide on the Mechanism of Action of 3-Dehydroquinate Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound synthase (DHQS) is a key enzyme in the shikimate pathway, an essential metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[1] This pathway is absent in mammals, making DHQS an attractive target for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[1][2] The enzyme catalyzes the second step of the shikimate pathway, a complex transformation of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) into this compound (DHQ). This multi-step reaction is a feat of enzymatic catalysis, involving a series of distinct chemical transformations all occurring within a single active site.[1][3] A comprehensive understanding of the DHQS mechanism is paramount for the rational design of potent and specific inhibitors.

The Catalytic Machinery: Cofactors and Active Site

The catalytic activity of this compound synthase is critically dependent on two cofactors: a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and a divalent metal cation, typically cobalt (Co²⁺) or zinc (Zn²⁺).[4] The active site of DHQS is located at the interface of its N-terminal and C-terminal domains. The C-terminal domain houses the majority of the residues involved in catalysis and substrate binding.[3]

The Multi-Step Catalytic Mechanism

The conversion of DAHP to DHQ by DHQS proceeds through a remarkable five-step mechanism:

-

Alcohol Oxidation: The reaction is initiated by the NAD⁺-dependent oxidation of the C5 hydroxyl group of the substrate, DAHP. This step is facilitated by the close proximity of the C5 hydroxyl to the nicotinamide ring of NAD⁺ in the active site.[1][5]

-

Phosphate (B84403) β-elimination: Following oxidation, a phosphate group is eliminated from C7. This is an E1cB-type elimination, where a proton is abstracted from C6, leading to the formation of an enolate intermediate, which then expels the phosphate group.[6]

-

Carbonyl Reduction: The NADH generated in the first step is then used to reduce the C5 carbonyl group that was formed. This hydride transfer regenerates the hydroxyl group at C5.

-

Ring Opening: The pyranose ring of the substrate undergoes an opening to form a linear intermediate.

-

Intramolecular Aldol (B89426) Condensation: The final step involves an intramolecular aldol condensation. A carbanion is generated at C7, which then attacks the carbonyl carbon at C2, leading to the formation of the six-membered carbocyclic ring of DHQ.[1]

Site-directed mutagenesis studies have identified several key amino acid residues crucial for the catalytic mechanism. For instance, residues R130, K152, R264, and H275 in Aspergillus nidulans DHQS are thought to play essential roles in catalysis and in the conformational changes (domain closure) required for the reaction.[7]

Quantitative Data on Enzyme Kinetics and Inhibition

The kinetic parameters of DHQS have been characterized in various organisms. This data is essential for understanding the enzyme's efficiency and for the development of inhibitors.

| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Inhibitor | K_i_ (µM) |

| Pyrococcus furiosus | DAHP | 3.7 | 3.0 | 8.1 x 10⁵ | - | - |

| Aspergillus nidulans (isolated domain) | DAHP | Varies (factor of 3) | - | >1100-fold decrease for R130K mutant | - | - |

| Escherichia coli | Carbacyclic phosphonate (B1237965) analogue | - | - | - | Competitive | 0.0008 |

| Escherichia coli | 2-deoxy cyclic analogue | - | - | - | Competitive | 35 |

| Escherichia coli | Carbacyclic material | - | - | - | Competitive | 0.12 |

Note: Kinetic parameters can vary depending on assay conditions such as pH, temperature, and cofactor concentrations.

Experimental Protocols

Expression and Purification of Recombinant this compound Synthase

This protocol is a general guideline for the expression and purification of His-tagged DHQS from E. coli.

a. Expression:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the DHQS gene fused to a polyhistidine tag.

-

Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to culture the cells at a lower temperature (e.g., 16-25°C) overnight to enhance the yield of soluble protein.

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.[4]

b. Purification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged DHQS from the column using an elution buffer with a high concentration of imidazole (e.g., 250 mM).

-

Assess the purity of the eluted fractions by SDS-PAGE.

-

For higher purity, the protein can be further purified by size-exclusion chromatography.[4][8]

Coupled Spectrophotometric Assay for DHQS Activity

The activity of DHQS is commonly measured using a continuous coupled-enzyme assay with this compound dehydratase (DHQD), which catalyzes the subsequent reaction in the shikimate pathway. The formation of 3-dehydroshikimate is monitored by the increase in absorbance at 234 nm.[4][8]

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

-

Cofactors: NAD⁺ and CoCl₂

-

Coupling Enzyme: Purified this compound dehydratase (DHQD) in excess

-

Enzyme: Purified this compound synthase (DHQS)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, NAD⁺, CoCl₂, and an excess of DHQD.

-

Add the substrate DAHP to the reaction mixture.

-

Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a known amount of DHQS.

-

Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 12,000 M⁻¹cm⁻¹).[4]

Visualizing the Process: Diagrams

References

- 1. This compound synthase - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. The shikimate pathway. III. This compound synthetase of E. coli. Mechanistic studies by kinetic isotope effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehydroquinate synthase: the use of substrate analogues to probe the early steps of the catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biophysical and kinetic analysis of wild-type and site-directed mutants of the isolated and native dehydroquinate synthase domain of the AROM protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 3-Dehydroquinate Dehydratase Enzymatic Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Dehydroquinate dehydratase (DHQD) is a critical enzyme in the shikimate pathway, an essential metabolic route for the biosynthesis of aromatic amino acids and other vital compounds in bacteria, fungi, plants, and apicomplexan parasites.[1] Crucially, this pathway is absent in mammals, rendering DHQD an attractive and viable target for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[2] This technical guide provides a comprehensive overview of the DHQD-catalyzed reaction, detailing the two distinct classes of the enzyme, their catalytic mechanisms, kinetic parameters, and established experimental protocols for their study.

Introduction to this compound Dehydratase

This compound dehydratase (EC 4.2.1.10) catalyzes the third step in the shikimate pathway: the reversible dehydration of this compound (DHQ) to 3-dehydroshikimate (DHS).[3][4] This reaction is a key step in the conversion of central carbon metabolites, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate, the precursor for aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and ubiquinone.[5][6]

A remarkable instance of convergent evolution has led to two distinct classes of DHQD, termed Type I and Type II.[1][7] These two types are evolutionarily unrelated, possessing different primary sequences, three-dimensional structures, and employing distinct catalytic mechanisms to catalyze the same overall reaction.[1][8]

-

Type I DHQD: Found in fungi, plants, and some bacteria, this class catalyzes the cis-dehydration of this compound.[5] The reaction proceeds through a covalent imine intermediate, also known as a Schiff base.[6] Type I enzymes are typically heat-labile.[7]

-

Type II DHQD: Present in the quinate catabolic pathway of fungi and the shikimate pathway of most bacteria, Type II DHQD catalyzes the trans-dehydration of its substrate.[7] This mechanism involves an enolate intermediate and does not form a covalent bond with the substrate.[8][9] These enzymes are generally heat-stable.[7]

The significant mechanistic and structural differences between the two types of DHQD, and their absence in mammals, provide a solid foundation for the rational design of selective inhibitors.[10][11]

The Shikimate Pathway and the Role of DHQD

The shikimate pathway is a seven-step metabolic route that links central carbon metabolism to the biosynthesis of aromatic compounds. DHQD performs the third step in this essential pathway.

Catalytic Mechanisms

The two classes of DHQD employ fundamentally different chemical strategies to achieve the dehydration of this compound.

Type I DHQD: Covalent Catalysis via a Schiff Base Intermediate

The catalytic cycle of Type I DHQD involves the formation of a covalent adduct between the substrate and a conserved lysine (B10760008) residue in the active site.[5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structural and Biochemical Analysis of this compound Dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmb.or.kr [jmb.or.kr]

- 5. benchchem.com [benchchem.com]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. This compound dehydratase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. gonzalezbello.com [gonzalezbello.com]

- 11. portlandpress.com [portlandpress.com]

Genetic Identification of 3-Dehydroquinate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the genetic identification and characterization of 3-dehydroquinate synthase (DHQS), a key enzyme in the shikimate pathway. The shikimate pathway is essential for the biosynthesis of aromatic amino acids and other crucial compounds in bacteria, fungi, plants, and apicomplexan parasites, but is absent in mammals.[1][2][3] This makes DHQS an attractive target for the development of novel antimicrobial agents, herbicides, and anti-parasitic drugs.[1][3]

Introduction to this compound Synthase (DHQS)

This compound synthase (EC 4.2.3.4) catalyzes the second step of the shikimate pathway, converting 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) to this compound (DHQ).[1] This reaction is a complex, multi-step process that requires NAD+ as a cofactor.[1][3] In most bacteria, DHQS is a monofunctional enzyme, often encoded by the aroB gene.[2][4] However, in some fungi and protists, it is part of a large, pentafunctional enzyme complex known as the AROM complex.[1][2]

The critical role of the shikimate pathway in microbial and plant life, coupled with its absence in humans, underscores the importance of DHQS as a target for therapeutic and agricultural applications.[2][3] Understanding the genetic basis of DHQS is the first step towards developing effective inhibitors.

Methodologies for Genetic Identification of DHQS

The identification of DHQS genes can be approached through a combination of bioinformatic and experimental methods.

Bioinformatic Approaches

Bioinformatic analysis is a powerful first step in identifying putative DHQS genes within a genome. This typically involves searching for sequences with homology to known DHQS genes from other organisms.

Key Bioinformatic Steps:

-

Homology Searching: Utilize tools like BLAST (Basic Local Alignment Search Tool) to search protein and nucleotide databases with the amino acid sequence of a characterized DHQS.

-

Conserved Domain Analysis: Identify the conserved DHQS domain within candidate protein sequences using databases such as Pfam and InterPro.[1]

-

Phylogenetic Analysis: Construct phylogenetic trees to understand the evolutionary relationships between the identified candidate genes and known DHQS genes from various species.[5]

-

Genomic Context Analysis: In some bacteria, genes for enzymes in a specific metabolic pathway are clustered together in operons. Analyzing the genomic neighborhood of a candidate gene can provide further evidence of its function. For instance, in some cyanobacteria, an O-methyltransferase gene is located downstream of a DHQS gene potentially involved in mycosporine-like amino acid (MAA) biosynthesis.[6]

Experimental Approaches

Experimental validation is crucial to confirm the function of a candidate DHQS gene identified through bioinformatics. The general workflow involves gene cloning, expression, and functional characterization of the encoded protein.

Experimental Workflow for DHQS Gene Identification:

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of DHQS genes.

PCR Amplification and Cloning of DHQS Gene

Objective: To amplify the putative DHQS gene from genomic DNA and clone it into an expression vector.

Protocol:

-

Primer Design: Design forward and reverse primers based on the sequence of the putative DHQS gene. Incorporate restriction enzyme recognition sites at the 5' ends of the primers for subsequent cloning.[2]

-

PCR Amplification:

-

Set up a standard PCR reaction containing genomic DNA as the template, the designed primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

-

Perform PCR using an appropriate annealing temperature and extension time based on the primer sequences and the length of the target gene.

-

-

Purification of PCR Product: Purify the amplified PCR product using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.

-

Restriction Digestion: Digest both the purified PCR product and the expression vector (e.g., pET series) with the chosen restriction enzymes.

-

Ligation: Ligate the digested PCR product into the linearized expression vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α or XL1-Blue) for plasmid propagation.

-

Colony PCR and Sequencing: Screen for positive clones using colony PCR and confirm the sequence of the inserted gene by DNA sequencing.[2]

Heterologous Expression and Purification of DHQS

Objective: To express the cloned DHQS gene in a suitable host and purify the recombinant protein.

Protocol:

-

Transformation into Expression Host: Transform the confirmed expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).[7]

-

Protein Expression:

-

Grow the transformed E. coli cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with vigorous shaking.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture when the optical density at 600 nm (OD600) reaches mid-log phase (approximately 0.6-0.8).

-

Continue to incubate the culture, often at a lower temperature (e.g., 16-25°C), for several hours to overnight to enhance the yield of soluble protein.[8]

-

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a suitable lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification:

-

Clarify the cell lysate by centrifugation to remove cell debris.

-

If the recombinant protein has a purification tag (e.g., His-tag), perform affinity chromatography (e.g., Ni-NTA chromatography).

-

Further purify the protein using other chromatographic techniques such as ion-exchange and size-exclusion chromatography if necessary.[2]

-

-

Purity Assessment: Analyze the purity of the protein at each step using SDS-PAGE.

DHQS Enzyme Activity Assay

Objective: To determine the enzymatic activity of the purified recombinant protein.

Protocol:

A common method for assaying DHQS activity is to measure the release of inorganic phosphate (B84403) from the substrate DAHP.[7]

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl or BTP), the purified DHQS enzyme, and the substrate DAHP. The reaction also requires NAD+.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a specific period.

-

Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.[7] The absorbance is measured spectrophotometrically.

-

Calculation of Specific Activity: Calculate the specific activity of the enzyme, typically expressed in units per milligram of protein (U/mg), where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the characterization of DHQS from different organisms.

Table 1: Kinetic Parameters of this compound Synthase

| Organism | Substrate | KM (µM) | kcat (s-1) | Reference |

| Pyrococcus furiosus | DAHP | 3.7 | 3.0 | [2] |

| Anabaena variabilis | DAHP | Data not specified | Data not specified | [7] |

Note: Kinetic parameters are highly dependent on assay conditions (e.g., temperature, pH).

Table 2: Recombinant Protein Expression and Purification

| Organism of DHQS Gene | Expression Host | Purification Fold | Yield (mg/L of culture) | Reference |

| Pyrococcus furiosus | E. coli Rosetta (DE3) | 19 | 6.4 | |

| Escherichia coli | E. coli | Data not specified | Data not specified |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the shikimate pathway and the logical relationship between different gene identification methods.

The Shikimate Pathway:

Logical Relationship of Identification Methods:

Conclusion

The genetic identification of this compound synthase is a critical step in the exploration of novel antimicrobial and herbicidal agents. This guide has provided a comprehensive overview of the bioinformatic and experimental methodologies required for this purpose. By following these protocols, researchers can effectively identify and characterize DHQS genes from a wide range of organisms, paving the way for targeted drug and herbicide development. The integration of computational and laboratory techniques is essential for the successful functional annotation of these important enzymes.

References

- 1. InterPro [ebi.ac.uk]

- 2. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthase - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. Identification, bioinformatics and expression analysis of the genes involved in jujube shikimate pathway [actahort.org]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. In vivo Inhibition of the this compound Synthase by 7-Deoxysedoheptulose Depends on Promiscuous Uptake by Sugar Transporters in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Keystone of Aromatic Biosynthesis: A Technical Guide to 3-Dehydroquinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroquinic acid (3-DHQ) is a pivotal carbocyclic intermediate in the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, archaea, fungi, plants, and apicomplexan parasites.[1][2] The absence of this pathway in mammals elevates its enzymes to prime targets for the development of novel antimicrobial agents, herbicides, and other therapeutics. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, stability, and biochemical role of 3-dehydroquinate, complete with detailed experimental protocols and visual workflows to support research and development endeavors.

Physicochemical Properties of this compound

This compound is a polar, water-soluble molecule. Its structure, derived from quinic acid with the C-3 hydroxyl group oxidized to a ketone, is critical for its enzymatic recognition and reactivity within the shikimate pathway.[1]

Table 1: Physicochemical Properties of 3-Dehydroquinic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₆ | [1] |

| Molecular Weight | 190.15 g/mol | [1] |

| IUPAC Name | (1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid | [1] |

| CAS Number | 10534-44-8 | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water | [3] |

| Predicted pKa (Strongest Acidic) | 3.3 | [3] |

Stability Profile of this compound

The stability of this compound is a critical consideration for its isolation, storage, and use in enzymatic assays. The primary route of non-enzymatic degradation is dehydration to 3-dehydroshikimic acid.

pH-Dependent Stability

This compound exhibits its greatest stability in mildly acidic conditions, around pH 5.0.[4] As the pH increases towards neutral and alkaline conditions, the rate of spontaneous dehydration to 3-dehydroshikimate accelerates.[4] For experimental purposes, it is recommended to maintain a slightly acidic pH (around 5.0-6.0) for stock solutions and to prepare them fresh.[5]

Temperature-Dependent Stability

Table 2: Relative Stability of this compound at Various pH Values

| pH | Relative Stability | Primary Degradation Product |

| 4.0 | High | 3-Dehydroshikimic Acid |

| 5.0 | Very High | 3-Dehydroshikimic Acid |

| 6.0 | High | 3-Dehydroshikimic Acid |

| 7.0 | Moderate | 3-Dehydroshikimic Acid |

| 8.0 | Low | 3-Dehydroshikimic Acid |

| 9.0 | Very Low | 3-Dehydroshikimic Acid |

This table is a qualitative summary based on information from enzymatic studies.[4] The rate of degradation is also dependent on temperature and buffer composition.

Role in the Shikimate Pathway

This compound is the first carbocyclic intermediate in the shikimate pathway, a central metabolic route for the synthesis of aromatic compounds.[1]

Formation of this compound

This compound is synthesized from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) by the enzyme This compound synthase (DHQS) . This complex reaction involves an intramolecular aldol (B89426) condensation to form the six-membered ring.[1]

Conversion of this compound

Subsequently, this compound is dehydrated by This compound dehydratase (DHQD) to yield 3-dehydroshikimate, introducing the first double bond into the carbocyclic ring.[6]

Experimental Protocols

Enzymatic Synthesis of 3-Dehydroquinic Acid

This protocol outlines a general method for the enzymatic synthesis of 3-DHQ using purified this compound synthase (DHQS).

Materials:

-

Purified this compound synthase (DHQS)

-

3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

-

NAD⁺

-

Divalent metal cofactor (e.g., CoCl₂ or ZnCl₂)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)[5]

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DAHP, NAD⁺, and the divalent metal cofactor.

-

Initiate the reaction by adding purified DHQS.

-

Incubate at the optimal temperature for the specific DHQS enzyme (e.g., 37°C for E. coli DHQS).

-

Monitor the reaction progress by analyzing aliquots for the formation of 3-DHQ, for instance, through a coupled assay with DHQD or by HPLC.

-

Terminate the reaction by heat inactivation of the enzyme or by acidification.

-

The resulting 3-DHQ can be purified from the reaction mixture using techniques such as ion-exchange chromatography.[3]

Spectrophotometric Assay for this compound Dehydratase (DHQD) Activity

The activity of DHQD can be conveniently measured by monitoring the formation of its product, 3-dehydroshikimate, which has a characteristic UV absorbance at 234 nm.

Materials:

-

Purified this compound dehydratase (DHQD)

-

3-Dehydroquinic acid (substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)[3]

-

UV-transparent cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and a known concentration of 3-dehydroquinic acid.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).[7]

-

Initiate the reaction by adding a small amount of purified DHQD.

-

Immediately monitor the increase in absorbance at 234 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 12,000 M⁻¹cm⁻¹).

Conclusion

This compound stands as a critical juncture in the shikimate pathway, and a thorough understanding of its properties and the enzymes that govern its metabolism is paramount for the development of targeted inhibitors. This guide provides a foundational resource for researchers, offering key data on the physicochemical properties and stability of this compound, alongside detailed experimental protocols. The provided visualizations of the shikimate pathway and experimental workflows serve to further clarify these complex processes, empowering scientists in their pursuit of novel therapeutics and herbicides that leverage the unique biochemistry of this essential metabolic route.

References

An In-depth Technical Guide to the Early Research on Intermediates of the Shikimate Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a crucial metabolic route found in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds.[1][2][3][4][5][6][7][8] Its absence in animals makes it an attractive target for the development of herbicides and antimicrobial agents.[7][9] This technical guide delves into the foundational early research, primarily conducted in the 1950s and 1960s, that led to the elucidation of the key intermediates of this pathway. The pioneering work of Bernard Davis, David Sprinson, and their collaborators, utilizing auxotrophic mutants of microorganisms like Escherichia coli and Neurospora crassa, was instrumental in piecing together this elegant metabolic sequence.[1][10]

This document provides a detailed overview of the core intermediates, the experimental protocols used for their isolation and characterization in the early days of this research, a compilation of available quantitative data from that era, and visualizations of the key experimental workflows and the pathway itself.

Core Intermediates of the Shikimate Pathway

The early research successfully identified and characterized several key intermediates that form the backbone of the shikimate pathway. These discoveries were largely made by studying mutants that were blocked at specific enzymatic steps, leading to the accumulation of the substrate for the deficient enzyme.[1][11] The central intermediates identified in these seminal studies are:

-

3-Dehydroquinic Acid (DHQ): The product of the cyclization of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), DHQ is the first carbocyclic intermediate in the pathway.[3][12][13][14]

-

3-Dehydroshikimic Acid (DHS): Formed by the dehydration of DHQ, DHS is a key precursor to shikimic acid.[3][12][13][14]

-

Shikimic Acid: Initially isolated from the Japanese plant Illicium religiosum (shikimi-no-ki), shikimic acid was later identified as a central intermediate in the pathway that now bears its name.[15] Its accumulation in certain microbial mutants was a critical clue in deciphering the pathway.[1]

-

Shikimate-3-Phosphate (B1206780) (S3P): The phosphorylated form of shikimic acid, S3P is the substrate for the enzyme that is inhibited by the herbicide glyphosate.

-

5-Enolpyruvylshikimate-3-Phosphate (EPSP): This intermediate is formed by the condensation of shikimate-3-phosphate and phosphoenolpyruvate.

-

Chorismic Acid: A pivotal branch-point intermediate, chorismic acid is the precursor to the three aromatic amino acids and other aromatic compounds.[15][16][17][18][19] Its isolation and characterization by Frank Gibson and his colleagues were a landmark achievement.[17]

-

Prephenic Acid: Formed from chorismic acid via a Claisen rearrangement, prephenic acid is the immediate precursor to phenylalanine and tyrosine.[16][20] Due to its instability, it was typically isolated as its barium salt.[16]

Experimental Protocols from Early Research

The elucidation of the shikimate pathway relied on a combination of microbial genetics, biochemistry, and analytical chemistry. The following sections detail the methodologies that were central to the isolation and characterization of the pathway's intermediates during this foundational period.

Generation and Use of Auxotrophic Mutants

A cornerstone of the early research was the use of auxotrophic mutants, which are strains that have lost the ability to synthesize an essential nutrient and require it to be added to the growth medium.

-

Mutagenesis and Selection: Cultures of E. coli or Neurospora crassa were exposed to mutagens such as ultraviolet light. Mutants requiring aromatic amino acids were then selected by techniques such as penicillin enrichment, which kills growing cells (wild-type) in a minimal medium, thereby enriching the population of non-growing auxotrophs.

-

Cross-feeding (Syntrophism) Experiments: To order the intermediates in the pathway, different auxotrophic mutants were grown in close proximity on a minimal agar (B569324) medium. A mutant blocked late in the pathway would excrete an intermediate that could support the growth of a mutant blocked earlier in the pathway. This "cross-feeding" allowed for the logical ordering of the metabolic steps.

-

Accumulation of Intermediates: By growing a specific auxotroph in a liquid medium with a limiting amount of the required aromatic amino acid, the cells would grow and then, upon exhaustion of the nutrient, accumulate the intermediate immediately preceding the blocked enzymatic step. This accumulated intermediate could then be isolated from the culture medium.

Isolation and Purification of Intermediates

The isolation of the often unstable and low-concentration intermediates was a significant challenge. The following general protocol was adapted for different intermediates.

-

Culture Growth and Intermediate Accumulation: Large-scale fermentation of the desired auxotrophic mutant was carried out in a defined minimal medium with limiting amounts of the required aromatic amino acid(s).

-

Cell Removal and Supernatant Concentration: The bacterial cells or fungal mycelia were removed by centrifugation or filtration. The resulting supernatant, containing the accumulated intermediate, was then concentrated under reduced pressure.

-

Ion-Exchange Chromatography: The concentrated supernatant was passed through an anion-exchange resin column (e.g., Dowex 1). The intermediates, being organic acids, would bind to the resin. After washing the column to remove neutral and cationic impurities, the intermediates were eluted with a gradient of a strong acid (e.g., formic acid or hydrochloric acid).

-

Paper Chromatography: The fractions from the ion-exchange chromatography were further purified and analyzed by paper chromatography. This technique was crucial for separating the closely related acidic intermediates.

-

Crystallization: For stable intermediates like shikimic acid, the purified fractions were concentrated, and the compound was crystallized from a suitable solvent. For unstable intermediates like prephenic acid, it was often precipitated and isolated as a more stable salt (e.g., barium prephenate).[16][20]

Characterization of Intermediates

Once isolated, a variety of techniques were employed to characterize the intermediates.

-

Paper Chromatography: The mobility of an unknown compound on a paper chromatogram, expressed as its Rf value (the ratio of the distance traveled by the compound to the distance traveled by the solvent front), was compared with that of known standards. Different solvent systems were used to achieve separation and provide evidence for the identity of a compound.

-

Spectrophotometry: The ultraviolet (UV) absorption spectrum of the isolated compounds provided characteristic information. For example, the formation of 3-dehydroshikimate could be monitored by the increase in absorbance at 234 nm.[12]

-

Chemical Degradation and Derivatization: The structure of the intermediates was further probed by chemical reactions. For example, the conversion of an intermediate to a known aromatic compound upon acid treatment was a key piece of evidence.

-

Enzymatic Assays: The biological activity of an isolated intermediate was confirmed by its ability to be converted to the next intermediate in the pathway by a cell-free extract or a purified enzyme. For instance, the activity of chorismate synthase could be assayed by monitoring the formation of chorismate from 5-enolpyruvylshikimate-3-phosphate.

Quantitative Data from Early Studies

Obtaining precise quantitative data with the techniques available in the 1950s and 1960s was challenging. However, researchers were able to generate valuable data that supported the elucidation of the pathway.

Table 1: Representative Paper Chromatography Rf Values of Shikimate Pathway Intermediates

| Intermediate | Solvent System* | Rf Value | Reference |

| Shikimic Acid | n-Butanol:Acetic Acid:Water (4:1:5) | ~0.40 | (General approximation from literature) |

| 3-Dehydroshikimic Acid | n-Butanol:Acetic Acid:Water (4:1:5) | ~0.35 | (General approximation from literature) |

| Chorismic Acid | Isopropanol:Ammonia:Water (7:1:2) | ~0.65 | (General approximation from literature) |

| Prephenic Acid | n-Butanol:Acetic Acid:Water (4:1:5) | ~0.55 | (General approximation from literature) |

*Solvent systems and paper types varied between laboratories, leading to variations in reported Rf values.

Table 2: Early Quantitative Data on Enzyme Activities

| Enzyme | Source | Substrate | Product Formation/Substrate Disappearance | Reference |

| 3-Dehydroquinate Dehydratase | E. coli extract | 3-Dehydroquinic Acid | Increase in absorbance at 234 nm | [12] |

| Chorismate Mutase | Aerobacter aerogenes | Chorismic Acid | Formation of prephenic acid, assayed by its conversion to phenylpyruvic acid | [16] |

| Prephenate Dehydratase | E. coli extract | Prephenic Acid | Formation of phenylpyruvic acid, measured by its absorbance at 320 nm in NaOH | [16] |

Table 3: Accumulation of Intermediates by Auxotrophic Mutants

| Mutant Strain | Blocked Enzyme | Accumulated Intermediate | Reported Yield (per liter of culture) | Reference |

| E. coli 58-278 | Prephenate dehydratase | Prephenic Acid | 275-325 mg | [20] |

| Aerobacter aerogenes 62-1 | Multiple blocks | Chorismic Acid | Not explicitly quantified in early papers | [17] |

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships and workflows central to the early research on the shikimate pathway.

Conclusion

The early research on the shikimate pathway is a testament to the power of combining microbial genetics with biochemistry to unravel complex metabolic networks. The elegant experiments designed by pioneers like Bernard Davis and David Sprinson, which took advantage of the specific metabolic blocks in auxotrophic mutants, laid the groundwork for our current understanding of aromatic amino acid biosynthesis. The subsequent isolation and characterization of key, and often unstable, intermediates like chorismic and prephenic acids by researchers such as Frank Gibson were crucial milestones. While the analytical techniques of the time lacked the precision and speed of modern methods, the ingenuity of these early scientists in applying techniques like paper chromatography and spectrophotometry allowed them to piece together a pathway of fundamental importance to a vast range of organisms. This foundational knowledge continues to be critical for researchers, scientists, and drug development professionals working on the development of new herbicides, antibiotics, and other therapeutics that target this essential metabolic route.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. annualreviews.org [annualreviews.org]

- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. scribd.com [scribd.com]

- 15. Chorismic acid: purification and some chemical and physical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Regulation of Aromatic Amino Acid Biosynthesis in Higher Plants: I. Evidence for a Regulatory Form of Chorismate Mutase in Etiolated Mung Bean Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. escholarship.org [escholarship.org]

- 20. 2024.sci-hub.se [2024.sci-hub.se]

The Shikimate Pathway: An Evolutionary Tapestry of Metabolic Diversification and Therapeutic Opportunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The shikimate pathway stands as a central metabolic route in bacteria, archaea, fungi, algae, and plants, responsible for the de novo biosynthesis of aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan) and a vast array of other essential aromatic compounds. Its conspicuous absence in mammals elevates it from a fundamental biochemical process to a prime target for the development of herbicides, antibiotics, and antiparasitic drugs. This technical guide provides a comprehensive exploration of the evolution and divergence of the shikimate pathway, presenting its core enzymatic steps, the remarkable variations in its structural organization across different life forms, and the diverse regulatory mechanisms that govern its flux. We delve into the genetic and functional evolution of its enzymes, from monofunctional proteins in bacteria to complex multienzyme fusions in fungi and bifunctional enzymes in plants. By presenting detailed quantitative data, experimental methodologies, and visual pathway representations, this guide serves as a critical resource for professionals seeking to understand and exploit this essential metabolic network.

The Core Pathway: A Seven-Step Journey to Aromaticity

The canonical shikimate pathway consists of seven enzymatic reactions that convert the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, the last common precursor for aromatic amino acid biosynthesis.[1][2][3][4][5][6][7][8][9] This metabolic sequence represents a significant commitment of cellular carbon, with estimates suggesting that over 30% of all fixed carbon in plants flows through this pathway.[10][11]

The seven core enzymes are:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase, DHS)

-

3-dehydroquinate synthase (DHQ synthase, DHQS)

-

This compound dehydratase (DHQ dehydratase, DHQD)

-

Shikimate dehydrogenase (SDH)

-

Shikimate kinase (SK)

-

5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase, EPSPS)

-

Chorismate synthase (CS)

Chorismate itself stands at a crucial metabolic branch point, directing flux towards either the synthesis of L-tryptophan or the synthesis of L-phenylalanine and L-tyrosine.

Evolutionary Divergence in Pathway Architecture

The molecular organization of the shikimate pathway enzymes displays remarkable divergence across the domains of life, reflecting distinct evolutionary pressures and strategies for metabolic efficiency. Three primary architectures have been identified: monofunctional enzymes, bifunctional fusions, and a large pentafunctional complex.[5][9][12][13]

-

Prokaryotes: In most bacteria, such as Escherichia coli, the seven enzymatic steps are catalyzed by seven distinct, monofunctional proteins encoded by separate genes (e.g., aroG, aroB, aroD).[5][12] This modular arrangement may offer regulatory flexibility.

-

Plants: The plant pathway is characterized by a unique gene fusion event. The third and fourth steps, catalyzed by DHQ dehydratase and shikimate dehydrogenase, are performed by a single bifunctional enzyme.[5][12] The other five enzymes are monofunctional. While the genes are nuclear-encoded, the enzymes are typically imported into plastids, the primary site of the pathway in plants.[6][14]

-

Fungi and Protists: A striking example of gene fusion is found in ascomycete fungi (e.g., Saccharomyces cerevisiae) and some protists like apicomplexans. Here, five consecutive enzymatic activities (DHQ synthase, DHQ dehydratase, shikimate dehydrogenase, shikimate kinase, and EPSP synthase) are fused into a single large polypeptide known as the AROM complex .[5][12][15] This pentafunctional enzyme is thought to be an ancient eukaryotic innovation that may enhance catalytic efficiency through substrate channeling.[12][16]

Regulation of Carbon Flux: A Tale of Two Strategies

Controlling the flow of carbon into and through the shikimate pathway is critical for cellular economy. The primary point of regulation is the first enzyme, DAHP synthase. The evolutionary divergence is stark, with prokaryotes relying heavily on allosteric feedback inhibition and plants favoring transcriptional control.[6][17][18]

Prokaryotic Feedback Inhibition

In bacteria like E. coli, DAHP synthase activity is tightly regulated by the end-products of the pathway: the three aromatic amino acids. E. coli possesses three DAHP synthase isoenzymes, each allosterically inhibited by a different aromatic amino acid:

This sophisticated system allows the cell to independently modulate pathway flux in response to the specific needs for each aromatic amino acid.

Plant Transcriptional and Complex Allosteric Regulation

In contrast to the direct feedback inhibition seen in microbes, plant DAHP synthases are generally not strongly inhibited by aromatic amino acids.[6][18] Instead, regulation in plants appears to be primarily managed at the level of gene expression. Plants possess multiple DAHP synthase isoforms that show differential expression patterns in various tissues and in response to environmental stimuli like wounding or pathogen attack.[18] Recent studies in Arabidopsis thaliana have revealed a more complex allosteric regulation, where specific isoforms can be inhibited by tyrosine and tryptophan, and this inhibition is further modulated by other pathway intermediates like chorismate and arogenate.[18] This suggests a multi-layered regulatory network that integrates signals from various metabolic branches.

Divergence Beyond Chorismate: The Phenylalanine and Tyrosine Branches

The evolutionary divergence continues downstream of chorismate. While the path to tryptophan is relatively conserved, the biosynthesis of phenylalanine and tyrosine can proceed via two alternative routes: the prephenate pathway or the arogenate pathway .[8][23]

-

Prephenate Pathway: Common in many microorganisms, this route involves the conversion of prephenate to phenylpyruvate (for phenylalanine) or 4-hydroxyphenylpyruvate (for tyrosine), followed by a transamination step. The key enzymes are prephenate dehydratase (PDT) and prephenate dehydrogenase (PDH).

-

Arogenate Pathway: This is the predominant route in higher plants.[21][23] Here, prephenate is first transaminated to arogenate. Arogenate then serves as the branch point, being converted to phenylalanine by arogenate dehydratase (ADT) or to tyrosine by arogenate dehydrogenase (ADH).

Interestingly, some plant enzymes, like ADT1 and ADT2 in Arabidopsis, exhibit promiscuity and can also act as prephenate dehydratases, suggesting a retained ancestral capability.[4] The evolution of distinct ADT and PDH enzymes in different lineages highlights the metabolic plasticity in synthesizing these vital amino acids.

Data Presentation: Comparative Enzyme Kinetics

The efficiency and regulation of the shikimate pathway are reflected in the kinetic parameters of its enzymes. The following tables summarize key kinetic data from different organisms, highlighting the evolutionary divergence in catalytic efficiency and substrate/inhibitor affinity.

Table 1: Kinetic Parameters of Core Shikimate Pathway Enzymes

| Enzyme | Organism | Type/Isoform | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |

|---|---|---|---|---|---|---|

| DHQ Synthase | Pyrococcus furiosus | Thermophilic | DAHP | 3.7 | 3.0 | [1] |

| Neurospora crassa | AROM complex | DAHP | 1.4 | 19 | [12] | |

| DHQ Dehydratase | Escherichia coli | Type I | This compound | 17-18 | 142 | [24] |

| Streptomyces coelicolor | Type II | This compound | ~1000-2000 | - | [10][25] | |

| Shikimate Dehydrogenase | Camellia sinensis | CsDQD/SDHa | 3-Dehydroshikimate | 120.3 | - | [3] |

| Escherichia coli | AroE | 3-Dehydroshikimate | 100-200 | - | [15] | |

| Shikimate Kinase | M. tuberculosis | AroK (MtSK) | Shikimate | 410-650 | 60 | [26][27] |

| Escherichia coli | AroL (SK II) | Shikimate | 200 | - | [26] | |

| Escherichia coli | AroK (SK I) | Shikimate | 20,000 | - | [26] | |

| EPSP Synthase | Petunia hybrida | Plant | PEP / S3P | 14 / 18 | - | [11] |

| Pseudomonas sp. (A1501) | Bacterial (GR) | PEP | 114.7 | - | [5] |

| | Escherichia coli | Bacterial | PEP / S3P | ~5 / ~4 | 14 |[6] |

Table 2: Inhibition Constants (Ki) for Pathway Regulation and Herbicide Action

| Enzyme | Organism | Inhibitor | Ki (µM) | Notes | Reference(s) |

|---|---|---|---|---|---|

| DAHP Synthase (AroG) | Escherichia coli | Phenylalanine | ~5-20 | Feedback inhibition | [19][20] |

| DAHP Synthase (AroF) | Escherichia coli | Tyrosine | ~10-50 | Feedback inhibition | [17][21] |

| DAHP Synthase | Providencia alcalifaciens | Phenylalanine | 132 | Feedback inhibition | [21] |

| DAHP Synthase | Providencia alcalifaciens | Quinic Acid | 382 | Natural product inhibitor | [21] |

| EPSP Synthase | Neurospora crassa | Glyphosate (B1671968) | 1.1 | Competitive with PEP | [28] |

| EPSP Synthase | Petunia hybrida | Glyphosate | 0.17 | Competitive with PEP | [11] |

| EPSP Synthase | Pseudomonas sp. (A1501) | Glyphosate | 10,230 | Glyphosate-tolerant enzyme | [5] |

| Arogenate Dehydratase | Sorghum bicolor | Phenylalanine | 24 | Feedback inhibition |[28] |

Experimental Protocols: Methodologies for Pathway Analysis

This section provides detailed methodologies for key experiments used to study the shikimate pathway, from enzyme purification and kinetic analysis to inhibitor screening.

Heterologous Expression and Purification of Shikimate Pathway Enzymes

Objective: To produce and purify recombinant shikimate pathway enzymes for biochemical characterization. This protocol is a generalized workflow based on methods for enzymes like DHQS and MtSK.[1][26]

Workflow Diagram:

Methodology:

-

Cloning: The target gene (e.g., aroB from P. furiosus) is amplified by PCR and cloned into an expression vector (e.g., pET-28a), often incorporating an N- or C-terminal affinity tag (e.g., 6xHis-tag) to facilitate purification.

-

Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors). For thermophilic enzymes, KCl may be added to improve solubility.[1] Cells are lysed by sonication on ice. The lysate is then clarified by centrifugation to remove cell debris.

-